
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone
描述
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with methoxy and nitro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
化学反应分析
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH).
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid, 4-nitrobenzoic acid
Reduction: 3,4-Dimethoxyaniline, 4-nitroaniline
Substitution: 3,4-Dimethoxychlorobenzene, 4-nitrochlorobenzene
科学研究应用
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of aromatic compounds with biological macromolecules.
Medicine: The compound has shown potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
相似化合物的比较
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: is compared with other similar compounds, such as:
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone: Similar structure but with chlorine substituents instead of methoxy groups.
(2,4-Dimethoxyphenyl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-5-11(9-14(13)21-2)15(17)10-3-6-12(7-4-10)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQUXXBVWOUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-](/img/structure/B7819649.png)
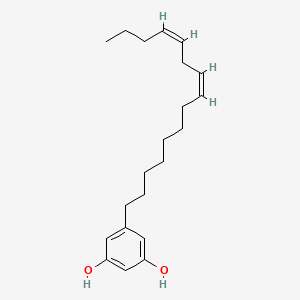
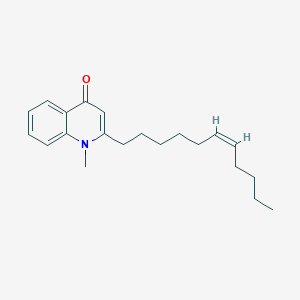
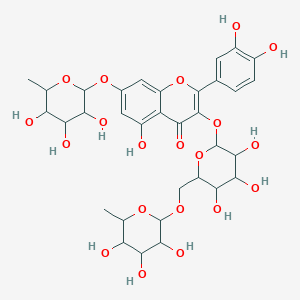
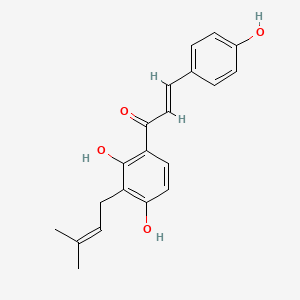

![4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid](/img/structure/B7819699.png)
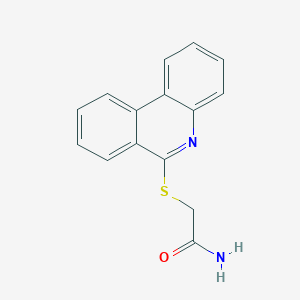
![[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid](/img/structure/B7819716.png)
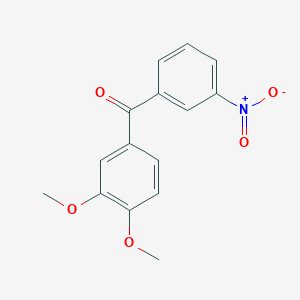
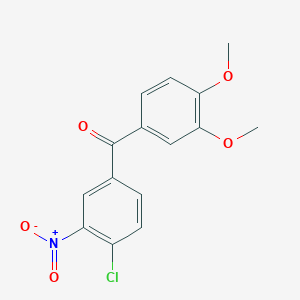
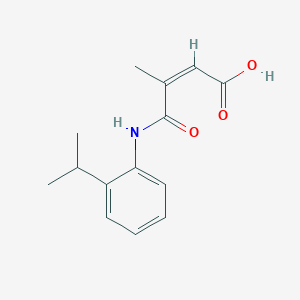
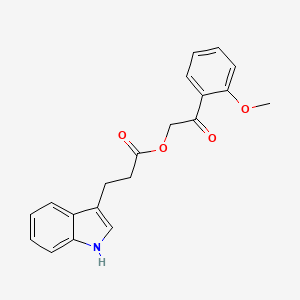
![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7819749.png)
